7-Bromo-2-methylpyrimido[5,4-b]quinolin-4-ol
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Overview
Description
7-Bromo-2-methylpyrimido[5,4-b]quinolin-4-ol is a heterocyclic compound that belongs to the pyrimidoquinoline family This compound is characterized by its unique structure, which includes a bromine atom at the 7th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylpyrimido[5,4-b]quinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-amino-3-bromo-4-methylquinoline with formamide under acidic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methylpyrimido[5,4-b]quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products Formed:
Oxidation: Formation of 7-bromo-2-methylpyrimido[5,4-b]quinolin-4-one.
Reduction: Formation of 2-methylpyrimido[5,4-b]quinolin-4-ol.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2-methylpyrimido[5,4-b]quinolin-4-ol has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylpyrimido[5,4-b]quinolin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and repair, ultimately inducing cell death in cancer cells .
Comparison with Similar Compounds
Pyrimido[4,5-b]quinoline: Shares a similar core structure but lacks the bromine and methyl substitutions.
Quinoline: A simpler structure without the fused pyrimidine ring.
Pyrimido[5,4-b]quinolin-4-one: Similar structure but with a ketone group instead of a hydroxyl group
Uniqueness: 7-Bromo-2-methylpyrimido[5,4-b]quinolin-4-ol is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the hydroxyl group, which can undergo oxidation and reduction. These functional groups provide versatility in chemical modifications, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H8BrN3O |
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Molecular Weight |
290.11 g/mol |
IUPAC Name |
7-bromo-2-methyl-3H-pyrimido[5,4-b]quinolin-4-one |
InChI |
InChI=1S/C12H8BrN3O/c1-6-14-10-4-7-2-3-8(13)5-9(7)16-11(10)12(17)15-6/h2-5H,1H3,(H,14,15,17) |
InChI Key |
GOHLBWBQVDRLAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)N=C3C=C(C=CC3=C2)Br |
Origin of Product |
United States |
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